

Pemetrexed Disodium Heptahydrate: Application Notes and Protocols for Apoptosis Induction Analysis

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Compound of Interest

Compound Name: *Pemetrexed disodium heptahydrate*

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These application notes provide a comprehensive overview of the mechanisms and analysis of apoptosis induced by the multi-targeted antifolate agent, **Pemetrexed Disodium Heptahydrate**. Detailed protocols for key experimental assays are included to facilitate research and development in oncology.

Pemetrexed is known to induce apoptosis in various cancer cell lines, primarily through the disruption of folate-dependent processes essential for nucleotide synthesis. This leads to DNA damage and cell cycle arrest, ultimately triggering programmed cell death through both intrinsic and extrinsic pathways.^{[1][2]}

Key Mechanisms of Pemetrexed-Induced Apoptosis:

- **Induction of DNA Damage:** Pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), leading to the depletion of nucleotide pools necessary for DNA replication and repair.^{[1][2]} This results in DNA damage and the activation of damage response pathways.
- **Activation of Intrinsic Apoptosis Pathway:** Pemetrexed treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.^[3] This shift in

the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[3] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP).[3][4]

- **Activation of Extrinsic Apoptosis Pathway:** Pemetrexed has been shown to upregulate the expression of death receptors like Fas and DR4, as well as their respective ligands, FasL and TRAIL.[3] This engagement of death receptors leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.
- **Involvement of p53 and Akt Signaling:** The apoptotic response to pemetrexed can be mediated through both p53-dependent and p53-independent mechanisms.[1] Additionally, pemetrexed can induce a deregulated activation of the Akt signaling pathway, which, contrary to its usual pro-survival role, contributes to S-phase arrest and apoptosis in certain contexts.[5][6]
- **Generation of Reactive Oxygen Species (ROS):** Pemetrexed treatment has been associated with an increase in intracellular ROS levels, which can contribute to DNA damage and the induction of apoptosis.[1]

Data Presentation

Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
MSTO-211H	Malignant Pleural Mesothelioma	31.8	[7]
TCC-MESO-2	Malignant Pleural Mesothelioma	32.3	[7]
H2373	Mesothelioma	Not specified, graphical representation	[8]
H2452	Mesothelioma	Not specified, graphical representation	[8]
A549	Non-Small Cell Lung Cancer	Not specified, graphical representation	
NCI-H460	Non-Small Cell Lung Cancer	Not specified, graphical representation	
NCI-H2228	Non-Small Cell Lung Cancer	Not specified, graphical representation	
NCI-H3122	Non-Small Cell Lung Cancer	Not specified, graphical representation	
CL1-5	Lung Cancer	280.7	[9]
CL1-5_R1	Lung Cancer	139.6	[9]
CL1-5_R2	Lung Cancer	182	[9]
CL1-5_NR1	Lung Cancer	359.1	[9]
CL1-5_NR2	Lung Cancer	378.3	[9]
CL141	Lung Cancer	636.5	[9]

H1299	Lung Cancer	1070	[9]
A375	Melanoma	270	[1]
Hs294T	Melanoma	410	[1]
HT144	Melanoma	320	[1]
MeWo	Melanoma	990	[1]

Table 2: Pemetrexed-Induced Apoptosis in PC9 Cells (EGFR exon 19 deletion)

Pemetrexed Concentration	% of Apoptotic Cells (Annexin V positive)	Reference
Control (DMSO)	~5%	[3]
50 nM	Not specified, graphical representation	[3]
100 nM	~22% (late apoptotic)	[3]

Data presented as approximate values based on graphical representation in the cited source.

Table 3: Pemetrexed-Induced Caspase Activity

Cell Line	Treatment	Fold Increase in Caspase-3/7 Activity	Reference
A549	Pemetrexed (various concentrations)	Dose-dependent increase	
NCI-H460	Pemetrexed (various concentrations)	Dose-dependent increase	
NCI-H2228	Pemetrexed (various concentrations)	Dose-dependent increase	
NCI-H3122	Pemetrexed (various concentrations)	Dose-dependent increase	

Specific fold-increase values were not provided in the text, but graphical data indicated a clear dose-dependent increase.

Experimental Protocols

Cell Culture and Pemetrexed Treatment

- **Cell Seeding:** Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- **Cell Adherence:** Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
- **Pemetrexed Preparation:** Prepare a stock solution of **Pemetrexed Disodium Heptahydrate** in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
- **Treatment:** Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of pemetrexed. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
- **Incubation:** Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with apoptosis assays.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- Phosphate Buffered Saline (PBS)
- Binding Buffer (provided in the kit)
- Flow cytometer

Protocol:

- **Cell Harvesting:** After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
- **Washing:** Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension to a new tube. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[\[10\]](#)
 - Viable cells: Annexin V-FITC negative, PI negative.
 - Early apoptotic cells: Annexin V-FITC positive, PI negative.
 - Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

- TUNEL Assay Kit
- PBS
- 4% Paraformaldehyde in PBS (Fixation Buffer)

- Permeabilization Buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
- Fluorescence microscope or flow cytometer

Protocol:

- Cell Preparation: Prepare cells on coverslips or in multi-well plates. After treatment, wash with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[\[11\]](#)
- Washing: Wash the cells twice with PBS.
- Permeabilization: Incubate the cells with Permeabilization Buffer for 2-10 minutes on ice or at room temperature.[\[11\]](#)[\[12\]](#)
- Washing: Wash the cells twice with PBS.
- TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (containing TdT enzyme and labeled dUTPs). Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified chamber.[\[11\]](#)
- Washing: Wash the cells three times with PBS.
- Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
- Analysis: Analyze the samples by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis for Bcl-2 Family Proteins and PARP Cleavage

This method is used to quantify the expression levels of key apoptosis-related proteins.

Materials:

- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

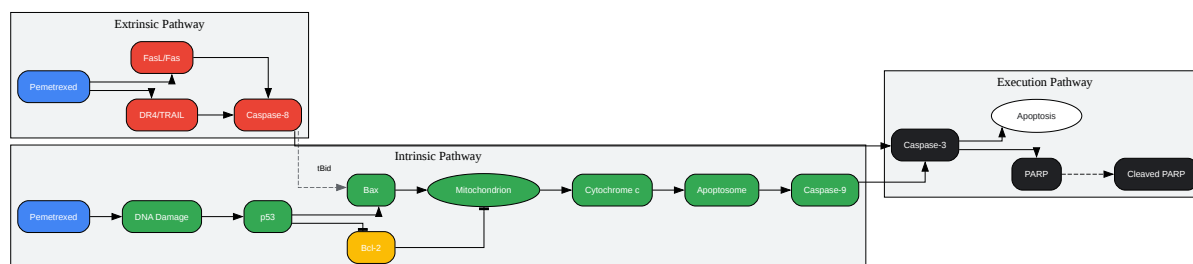
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice.
- Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.

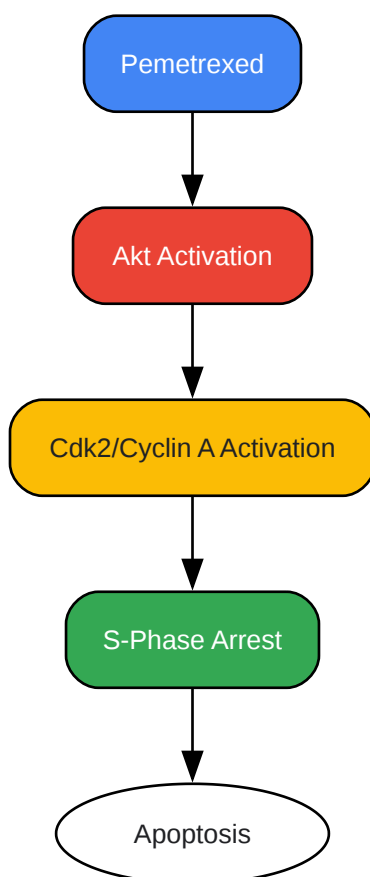
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Visualization of Signaling Pathways



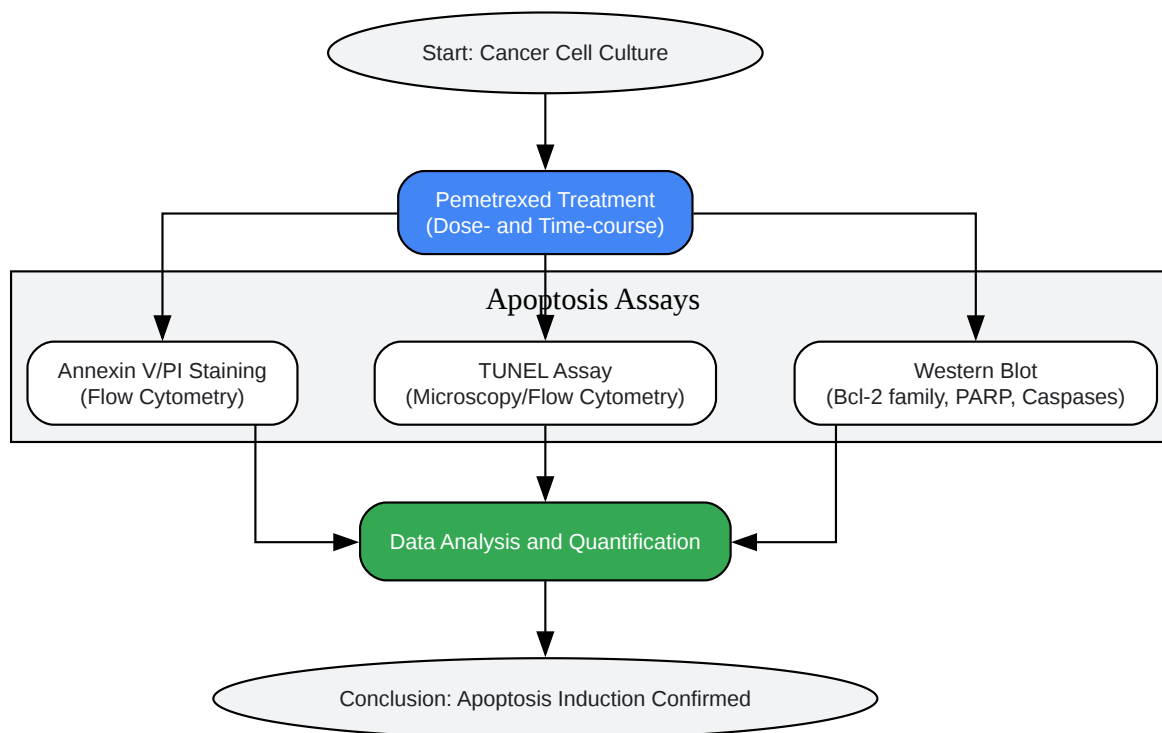
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Caption: Pemetrexed induces apoptosis via extrinsic and intrinsic pathways.



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Caption: Pemetrexed's pro-apoptotic Akt signaling pathway.



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Caption: Workflow for analyzing pemetrexed-induced apoptosis.

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